molecular formula C21H28O3 B158040 (1S,6S,7S,10S,11S,19S)-7-Acetyl-6-methyl-3-oxapentacyclo[9.7.1.01,14.04,19.06,10]nonadec-14-en-16-one CAS No. 1913-28-6

(1S,6S,7S,10S,11S,19S)-7-Acetyl-6-methyl-3-oxapentacyclo[9.7.1.01,14.04,19.06,10]nonadec-14-en-16-one

Cat. No. B158040
CAS RN: 1913-28-6
M. Wt: 328.4 g/mol
InChI Key: OXOOIWULQIFUDQ-GHDISZFOSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1S,6S,7S,10S,11S,19S)-7-Acetyl-6-methyl-3-oxapentacyclo[9.7.1.01,14.04,19.06,10]nonadec-14-en-16-one, commonly known as "Cucurbitacin B," is a natural triterpenoid compound extracted from the Cucurbitaceae family of plants. Cucurbitacin B has been found to exhibit a broad range of biological activities, including anti-inflammatory, anti-cancer, and anti-tumor effects.

Mechanism Of Action

Cucurbitacin B exerts its biological effects by inhibiting various signaling pathways, including the JAK/STAT, NF-κB, and PI3K/AKT/mTOR pathways. It has been found to inhibit the proliferation and induce apoptosis of cancer cells by downregulating various oncogenes, such as c-Myc and Cyclin D1. Cucurbitacin B also inhibits the production of pro-inflammatory cytokines, such as TNF-α and IL-6, by suppressing the NF-κB pathway.

Biochemical And Physiological Effects

Cucurbitacin B has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the proliferation and induce apoptosis of cancer cells, suppress the production of pro-inflammatory cytokines, and inhibit the activation of T cells. Cucurbitacin B has also been found to exhibit anti-angiogenic effects by inhibiting the expression of VEGF and MMP-9.

Advantages And Limitations For Lab Experiments

One advantage of using Cucurbitacin B in lab experiments is its broad range of biological activities. It can be used to study various signaling pathways and their role in disease pathogenesis. One limitation of using Cucurbitacin B in lab experiments is its low solubility in aqueous solutions, which can make it difficult to administer in vivo.

Future Directions

Future research on Cucurbitacin B should focus on its potential use in treating autoimmune diseases, such as rheumatoid arthritis and multiple sclerosis. It should also investigate the potential use of Cucurbitacin B in combination with other anti-cancer drugs to enhance their therapeutic effects. Additionally, future research should investigate the pharmacokinetics and toxicity of Cucurbitacin B to determine its safety and efficacy in humans.

Synthesis Methods

Cucurbitacin B can be synthesized from cucurbitacin E, which is found in the roots of the Cucurbitaceae family of plants. The synthesis method involves the oxidation of cucurbitacin E with potassium permanganate, followed by acetylation with acetic anhydride. The final product is purified through column chromatography.

Scientific Research Applications

Cucurbitacin B has been extensively studied for its potential therapeutic effects. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-tumor effects in various preclinical studies. Cucurbitacin B has also been studied for its potential use in treating autoimmune diseases, such as rheumatoid arthritis and multiple sclerosis.

properties

CAS RN

1913-28-6

Product Name

(1S,6S,7S,10S,11S,19S)-7-Acetyl-6-methyl-3-oxapentacyclo[9.7.1.01,14.04,19.06,10]nonadec-14-en-16-one

Molecular Formula

C21H28O3

Molecular Weight

328.4 g/mol

IUPAC Name

(1S,6S,7S,10S,11S,19S)-7-acetyl-6-methyl-3-oxapentacyclo[9.7.1.01,14.04,19.06,10]nonadec-14-en-16-one

InChI

InChI=1S/C21H28O3/c1-12(22)16-5-6-17-15-4-3-13-9-14(23)7-8-21(13)11-24-18(19(15)21)10-20(16,17)2/h9,15-19H,3-8,10-11H2,1-2H3/t15-,16+,17-,18?,19+,20+,21+/m0/s1

InChI Key

OXOOIWULQIFUDQ-GHDISZFOSA-N

Isomeric SMILES

CC(=O)[C@H]1CC[C@@H]2[C@@]1(CC3[C@H]4[C@H]2CCC5=CC(=O)CC[C@]45CO3)C

SMILES

CC(=O)C1CCC2C1(CC3C4C2CCC5=CC(=O)CCC45CO3)C

Canonical SMILES

CC(=O)C1CCC2C1(CC3C4C2CCC5=CC(=O)CCC45CO3)C

synonyms

11,19-oxidoprogesterone

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.